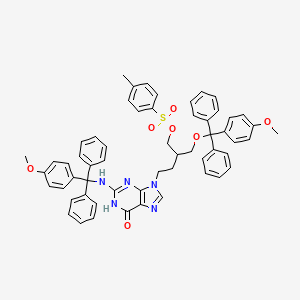
Tosyl-FHBG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tosyl-FHBG, also known as 9-(4-fluoro-3-hydroxymethylbutyl)guanine tosylate, is a compound used primarily in the field of molecular imaging. It is a derivative of guanine and is labeled with the radioactive isotope fluorine-18. This compound is particularly significant in positron emission tomography (PET) imaging, where it serves as a reporter probe for the herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene. This allows for the non-invasive monitoring of gene expression and cellular processes in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tosyl-FHBG involves several key steps. Initially, the precursor compound, 9-(4-hydroxy-3-hydroxymethylbutyl)guanine, is tosylated using tosyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like acetonitrile at room temperature. The tosylated intermediate is then fluorinated using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase transfer catalyst like Kryptofix 2.2.2. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is fully automated using advanced radiosynthesizers. These systems are designed to handle the complex multi-step synthesis required for producing fluorine-18 labeled compounds. The use of disposable cassettes and pre-configured synthesis protocols ensures consistent quality and compliance with good manufacturing practice (GMP) guidelines .
Analyse Chemischer Reaktionen
Types of Reactions
Tosyl-FHBG undergoes several types of chemical reactions, including nucleophilic substitution and elimination reactions. The tosylate group serves as an excellent leaving group, facilitating these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles such as halides, thiols, and amines. The reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate temperatures.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. Common bases used in these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific nucleophile or base used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while elimination reactions would produce alkenes .
Wissenschaftliche Forschungsanwendungen
Tosyl-FHBG has a wide range of applications in scientific research, particularly in the fields of molecular imaging and gene therapy. Some of its key applications include:
Positron Emission Tomography (PET) Imaging: this compound is used as a PET imaging tracer to monitor the expression of the HSV1-tk gene in vivo.
Cell Tracking: The compound is used to visualize and monitor the distribution and viability of transplanted cells in animal models.
Cancer Research: this compound is employed in cancer research to study the biodistribution and targeting of therapeutic cells in tumor models.
Wirkmechanismus
The mechanism of action of Tosyl-FHBG involves its uptake by cells expressing the HSV1-tk gene. Once inside the cell, the compound is phosphorylated by the thymidine kinase enzyme, trapping it within the cell. This allows for the accumulation of the radioactive tracer, which can then be detected using PET imaging. The molecular targets involved in this process include the HSV1-tk enzyme and the cellular nucleoside transporters that facilitate the uptake of the compound .
Vergleich Mit ähnlichen Verbindungen
Tosyl-FHBG is often compared with other radiolabeled nucleoside probes used in PET imaging, such as 2’-fluoro-2’-deoxy-1-beta-D-arabinofuranosyl-5-iodouracil (FIAU) and 9-(3-fluoro-1-hydroxy-2-propoxymethyl)guanine (FHPG). While FIAU has higher accumulation rates in HSV1-tk expressing cells, this compound offers better imaging contrast and lower background radioactivity. Additionally, this compound has improved pharmacokinetic properties, making it a preferred choice for certain applications .
List of Similar Compounds
- 2’-Fluoro-2’-deoxy-1-beta-D-arabinofuranosyl-5-iodouracil (FIAU)
- 9-(3-Fluoro-1-hydroxy-2-propoxymethyl)guanine (FHPG)
- 9-(4-Fluoro-3-hydroxymethylbutyl)-2-(phenylthio)-6-oxopurine (FHBT)
This compound stands out due to its unique combination of high specificity, favorable pharmacokinetics, and excellent imaging properties, making it a valuable tool in molecular imaging and gene therapy research.
Eigenschaften
CAS-Nummer |
206067-84-7 |
|---|---|
Molekularformel |
C57H53N5O7S |
Molekulargewicht |
952.1 g/mol |
IUPAC-Name |
[2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-oxo-1H-purin-9-yl]butyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C57H53N5O7S/c1-41-24-34-51(35-25-41)70(64,65)69-39-42(38-68-57(46-20-12-6-13-21-46,47-22-14-7-15-23-47)48-28-32-50(67-3)33-29-48)36-37-62-40-58-52-53(62)59-55(60-54(52)63)61-56(43-16-8-4-9-17-43,44-18-10-5-11-19-44)45-26-30-49(66-2)31-27-45/h4-35,40,42H,36-39H2,1-3H3,(H2,59,60,61,63) |
InChI-Schlüssel |
GWOKTINUYGXEEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CCN2C=NC3=C2N=C(NC3=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



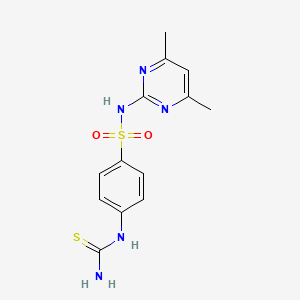

![1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397189.png)

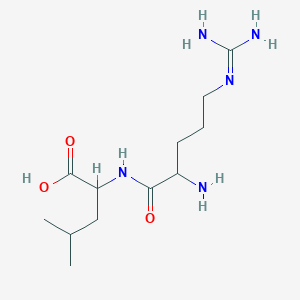

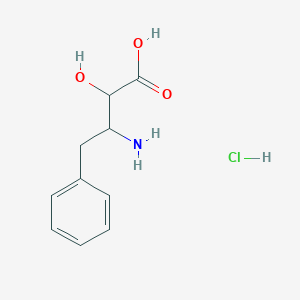
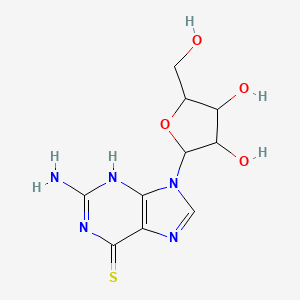
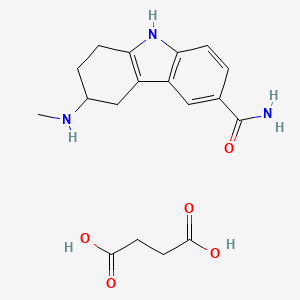
![1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13397254.png)
![ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B13397261.png)
![10,13-Dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13397262.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13397270.png)
